2,4-二乙酰氧基戊烷

描述

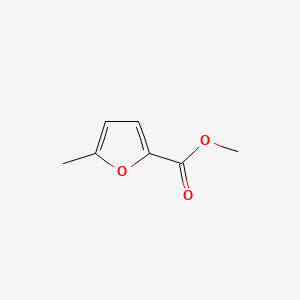

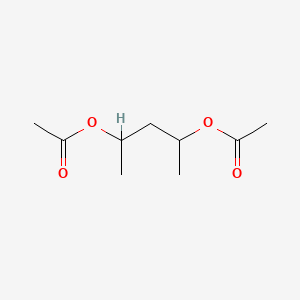

2,4-Diacetoxypentane is a chemical compound that has been studied in various contexts, including its synthesis and reactions. It is a derivative of pentanediol and is characterized by the presence of two acetate groups attached to the carbon chain.

Synthesis Analysis

The synthesis of 2,4-diacetoxypentane can be achieved through the reactions of 2,4-pentanediol derivatives. Specifically, cyclic orthoacetates of meso- and dl-2,4-pentanediol can be reacted with acetic acid to produce 2,4-diacetoxypentane with complete inversion of configuration . The synthesis involves the formation of an acetoxonium cation intermediate, which is a six-membered ring structure, and can be characterized by NMR .

Molecular Structure Analysis

The molecular structure of 2,4-diacetoxypentane is not directly discussed in the provided papers. However, the related compounds, such as 2,2,4-trimethylpentane-1,3-diol diacetate, exhibit magnetic nonequivalence due to the presence of geminal-dimethyl groups and methylene protons, which can be affected by intramolecular influences and solvent effects . This suggests that the molecular structure of 2,4-diacetoxypentane may also exhibit interesting stereochemical properties.

Chemical Reactions Analysis

2,4-Diacetoxypentane undergoes various chemical reactions. For instance, its acetolysis with trityl chloride leads to the formation of the compound predominantly with retention in the absence of water . Additionally, the thermal decomposition of 2,4-diacetoxypentane has been studied, and it was found that the stereoisomers of this compound decompose at almost the same rate, which suggests that the configuration does not significantly affect the decomposition rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diacetoxypentane are inferred from its reactions and stability under certain conditions. The compound's decomposition in the gas phase is a homogeneous unimolecular first-order reaction, and the rate constants for the decomposition have been determined . The presence of acetate groups in the compound is likely to influence its solubility, reactivity, and thermal stability.

科学研究应用

聚合物化学应用

- 聚合物的热分解:Chytrý、Obereigner 和 Lím(1973 年)研究了聚(醋酸乙烯酯)模型的热分解,包括 2,4-二乙酰氧基戊烷。他们的研究提供了对聚合物分解过程的见解,这对于理解聚合物的稳定性和降解至关重要。对 2,4-二乙酰氧基戊烷分解的研究有助于设计更稳定的聚合物材料 (Chytrý, Obereigner, & Lím, 1973).

有机合成和反应机理

- 有机反应中的立体化学:Itoh、Ichikawa、Katano 和 Ichikawa(1976 年)探讨了涉及 2,4-二乙酰氧基戊烷的反应的立体化学过程。这项研究对于理解立体化学如何影响有机反应的结果非常重要,这对于合成具有所需性质的特定的化合物至关重要 (Itoh, Ichikawa, Katano, & Ichikawa, 1976).

分析化学技术

- 化合物的鉴定和定量:Landaud、Lieben 和 Picque(1998 年)开发了一种 GC/MS 方法,用于定量化合物,包括 2,4-二乙酰氧基戊烷。该方法对于准确识别和测量混合物中各种化合物的浓度至关重要,在环境科学、食品和饮料质量控制等领域有应用 (Landaud, Lieben, & Picque, 1998).

安全和危害

A safety data sheet for “2,4-Diacetoxypentane” can be found on the Echemi website . For detailed safety and hazard information, please refer to the safety data sheet.

Relevant Papers One relevant paper titled “Chemistry of 1,3-Glycol Derivatives. I. The Reactions of 2,4-Pentanediol Derivatives” was found . This paper discusses the reactions of 2,4-pentanediol derivatives, which may include “2,4-Diacetoxypentane”. For more detailed information, please refer to the paper.

属性

IUPAC Name |

4-acetyloxypentan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSIRZGMYUQIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994571 | |

| Record name | Pentane-2,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diacetoxypentane | |

CAS RN |

7371-86-0 | |

| Record name | 2,4-Diacetoxypentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007371860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-Diacetoxypentane in the study of 1,3-Glycol derivatives?

A: 2,4-Diacetoxypentane serves as a key product in understanding the stereochemical course of reactions involving 1,3-Glycol derivatives like 2,4-Pentanediol. [] The research by Miyashita et al. demonstrates that 2,4-Diacetoxypentane is formed with predominant retention of configuration when synthesized from specific precursors like 4-acetoxy-2-chloropentane or the tosylate of 4-acetoxy-2-pentanol. [] This observation provides valuable insights into the reaction mechanisms and the influence of reaction conditions on product stereochemistry.

Q2: How is 2,4-Diacetoxypentane analyzed in complex mixtures?

A: Gas Chromatography-Mass Spectrometry (GC-MS) proves to be an effective technique for identifying and quantifying 2,4-Diacetoxypentane within complex mixtures, such as the volatile oil extracted from Siraitia grosvenorii tubers. [] This method enables the separation and identification of 2,4-Diacetoxypentane alongside other volatile compounds, making it a valuable tool in analytical chemistry and natural product research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)